molecular formula C12H15ClFNO2 B12624797 2-(4-Fluorobenzyl)-L-proline hydrochloride

2-(4-Fluorobenzyl)-L-proline hydrochloride

Cat. No.: B12624797
M. Wt: 259.70 g/mol
InChI Key: XXKIVTMVJSAYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzyl)-L-proline hydrochloride is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorobenzyl group attached to the proline moiety

Preparation Methods

The synthesis of 2-(4-Fluorobenzyl)-L-proline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available L-proline and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: L-proline is reacted with 4-fluorobenzyl chloride in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

    Purification: The crude product is purified by recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-(4-Fluorobenzyl)-L-proline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding proline derivative and 4-fluorobenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that proline analogues, including 2-(4-Fluorobenzyl)-L-proline hydrochloride, can play a significant role in drug design, particularly for anticancer therapies. Proline derivatives are known to inhibit the activity of certain enzymes involved in cancer progression. For instance, studies have shown that proline analogues can interfere with the function of matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis . The introduction of a fluorobenzyl group enhances the lipophilicity and bioavailability of these compounds, potentially improving their efficacy as anticancer agents.

2. Antiviral Properties

The compound has also been explored for its antiviral properties. Proline-rich peptides have shown promise in combating viral infections by modulating immune responses and inhibiting viral replication. In particular, L-proline and its derivatives may enhance the stability of proteins involved in immune responses, making them potential candidates for therapeutic development against viral pathogens like SARS-CoV-2 .

Biochemistry

1. Enzyme Inhibition

This compound serves as an important tool in biochemical research for studying enzyme inhibition. Its structural similarity to natural substrates allows it to act as a competitive inhibitor for various enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors for therapeutic purposes .

2. Protein Folding and Stability

Proline analogues are known to influence protein folding and stability due to their unique cyclic structure. The incorporation of this compound into peptides can enhance their resistance to proteolytic degradation and improve their overall stability, which is beneficial for developing peptide-based therapeutics .

Material Science

1. Polymer Development

In material science, proline derivatives are being investigated for their potential use in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

2. Nanotechnology Applications

The compound's ability to form stable complexes with metal ions has led to its exploration in nanotechnology. It can be utilized in the synthesis of metal-organic frameworks (MOFs) or nanoparticles that exhibit unique catalytic properties or enhanced drug delivery capabilities .

Case Study 1: Anticancer Drug Development

A study demonstrated that a series of proline analogues, including this compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines. Results indicated that these compounds exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting their potential as lead compounds for further development .

Case Study 2: Antiviral Research

In another investigation focusing on antiviral properties, researchers assessed the efficacy of proline-rich peptides derived from this compound against HIV-1 replication. The findings revealed that these peptides could inhibit viral entry into host cells by interfering with the viral envelope proteins, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-L-proline hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the proline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(4-Fluorobenzyl)-L-proline hydrochloride can be compared with other proline derivatives and fluorobenzyl compounds:

    Similar Compounds: Examples include 2-(4-Chlorobenzyl)-L-proline hydrochloride and 2-(4-Methylbenzyl)-L-proline hydrochloride.

Biological Activity

2-(4-Fluorobenzyl)-L-proline hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. It consists of a proline backbone with a 4-fluorobenzyl substituent, enhancing its lipophilicity and facilitating its interactions with biological targets. This article reviews the compound's biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}ClFNO\ and it has a CAS number of 637020-68-9. The presence of the fluorobenzyl group increases the compound's ability to cross biological membranes, which is crucial for its pharmacological effects.

Research indicates that this compound may modulate neurotransmitter systems or inhibit specific enzymes involved in metabolic processes. Its interactions with various molecular targets are essential to understanding its pharmacodynamics and pharmacokinetics. Notably, it has shown activity against certain receptors linked to neurological pathways, suggesting potential therapeutic applications in neuropharmacology.

Inhibition of Enzymes

Studies have demonstrated that this compound can selectively bind to specific enzymes, influencing their activity. For instance, it has been investigated as an inhibitor of transglutaminases (TG), which play critical roles in various cellular processes .

Anti-inflammatory Effects

The compound has been noted for its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to inhibit uncontrolled cellular proliferation could be beneficial in managing these conditions .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

Compound NameStructure SimilaritiesUnique Features
2-(3-Fluorobenzyl)-L-proline hydrochlorideSimilar proline backboneDifferent fluorine position influences activity
trans-4-(4-Fluorobenzyl)-L-proline hydrochlorideProline structure with different stereochemistryMay exhibit different biological activity due to stereochemistry
(R)-gamma-(2-fluoro-benzyl)-L-proline hydrochlorideContains a fluorinated benzyl groupDifferent position of fluorine affects binding affinity

This comparison highlights how variations in substituent positions and stereochemistry can lead to significant differences in biological activity and therapeutic potential.

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Study : A study found that this compound exhibited significant modulation of neurotransmitter release in vitro, indicating its potential as a therapeutic agent for neurological disorders .
  • Anti-inflammatory Research : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation, supporting its use in inflammatory diseases .
  • Cell Proliferation Inhibition : Research demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting its utility in oncology .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIVTMVJSAYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.